molecular formula C7H9BrN2O2 B597395 Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate CAS No. 1260672-33-0

Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate

Cat. No.: B597395
CAS No.: 1260672-33-0
M. Wt: 233.065
InChI Key: CWCKOQOIVGTJNM-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate typically involves the bromination of an imidazole derivative. One common method is the reaction of 1-methylimidazole with ethyl chloroformate in the presence of a base, followed by bromination using N-bromosuccinimide (NBS) under mild conditions . The reaction proceeds smoothly, yielding the desired product with high purity.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-imidazole derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromo-1H-imidazole-2-carboxylate: Similar structure but lacks the methyl group.

    Methyl 4-bromo-1H-imidazole-2-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.

    4-Bromo-1H-imidazole-2-carboxylic acid: Similar structure but lacks the ester group.

Uniqueness

Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is unique due to the presence of both the bromine atom and the ethyl ester group, which confer specific reactivity and binding properties. The methyl group further enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

ethyl 4-bromo-1-methylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-9-5(8)4-10(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCKOQOIVGTJNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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